D&C Brown No. 1, also known as Acid Orange 24 and CI 20170, is a synthetic azo dye. While commonly used in various commercial applications, scientific research specifically investigating its applications is limited. The Environmental Working Group (EWG) Skin Deep database, which compiles information on cosmetic ingredients, categorizes the data availability for D&C Brown No. 1 as "limited-fair", indicating a modest volume of research exists but may not be directly relevant to scientific applications [].
Despite the lack of dedicated research, some potential scientific applications of D&C Brown No. 1 can be extrapolated based on its properties and existing knowledge of azo dyes:
D&C Brown No. 1, also known as CI 20170, is a synthetic dye classified as a disazo colorant. It is primarily used in cosmetics and personal care products, although it has faced scrutiny due to safety concerns. The compound's chemical structure includes a complex arrangement of aromatic rings and functional groups, which contribute to its color properties and reactivity. The empirical formula for D&C Brown No. 1 is C20H18N4O5S.Na, with a molecular weight of 448.4 g/mol .
The biological activity of D&C Brown No. 1 has raised concerns regarding its potential carcinogenic effects. Studies have indicated that azo dyes can generate nitrenium ions that interact with DNA, particularly with guanine bases, leading to mutagenesis . Although D&C Brown No. 1 is classified as having low acute toxicity and minimal irritative effects on skin and eyes, long-term exposure may pose risks, including endocrine disruption and carcinogenicity .
The synthesis of D&C Brown No. 1 typically involves a multi-step process:
These steps ensure that the final product meets safety and quality standards for use in cosmetics .
D&C Brown No. 1 is unique due to its specific shade and properties as a disazo dye compared to these other compounds, which may have different applications and stability profiles .
Research on interaction studies involving D&C Brown No. 1 has focused on its metabolic pathways and potential interactions with biological systems. Notably:
The synthesis of D&C Brown No. 1 involves a multi-step diazotization and coupling process. Key reactants include sulfanilic acid, resorcinol, and 2,4-xylidine (dimethylaniline). The procedure follows two primary stages:
Critical reaction parameters include temperature (0–5°C for diazotization) and pH control (alkaline conditions during coupling). Industrial batches often achieve yields of 70–85%, with impurities such as unreacted xylidine (<0.3%) and residual sulfanilic acid (<3%).
| Reactant | Role | Quantity (mol/mol product) | Conditions |
|---|---|---|---|
| Sulfanilic acid | Diazotization agent | 1.0 | 0–5°C, HCl |
| Resorcinol | Coupling agent | 1.1 | pH 8–10, 10–15°C |
| 2,4-Xylidine | Secondary coupling | 1.05 | pH 4–6, 20–25°C |
Post-synthesis purification ensures compliance with regulatory standards. Key steps include:
The European Commission mandates limits for hazardous contaminants, including 4-aminobenzenesulfonic acid (<0.3%) and 4,5-dihydroxy-3-(phenylazo)-2,7-naphthalenedisulfonic acid (<3%).
D&C Brown No. 1 belongs to the azo dye class, sharing functional similarities with compounds like Acid Red 33 and Allura Red AC. The table below highlights key distinctions:
Structural differences influence application suitability. For instance, D&C Brown No. 1’s sulfonic acid groups enhance water solubility for textile dyeing, whereas Allura Red AC’s methoxy groups improve stability in acidic foods.
D&C Brown No. 1, chemically known as sodium 4-[[3-[(dimethylphenyl)azo]-2,4-dihydroxyphenyl]azo]benzenesulphonate, represents a synthetic disazo dye with the molecular formula C₂₀H₁₇N₄NaO₅S and molecular weight of 448.43 grams per mole [2]. This compound belongs to the azo dye class, characterized by the presence of two azo bonds (-N=N-) within its molecular structure, making it particularly relevant for environmental studies due to its persistence and potential ecological impacts [3] [7].
The environmental degradation of D&C Brown No. 1 primarily occurs through the cleavage of its azo bonds, which can proceed via multiple mechanisms under natural conditions [9] [10]. Photocatalytic azo bond cleavage represents one of the most significant pathways, particularly under exposure to red light wavelengths between 630-700 nanometers [9] [12]. This mechanism involves a previously unknown consecutive two-photon process where the first photon generates a triplet excited state that undergoes reductive quenching by electron donors [9] [12].
Table 1: Environmental Degradation Mechanisms of D&C Brown No. 1
| Degradation Mechanism | Environmental Conditions | Primary Products | Time Scale | Efficiency (%) |
|---|---|---|---|---|
| Photocatalytic Azo Bond Cleavage | Red light (630-700 nm), presence of electron donors | Aromatic amines, reduced photocatalyst | Minutes to hours (light-dependent) | 80-95 |
| Microbial Azoreductase-mediated Cleavage | Anaerobic conditions, presence of NADH/NADPH | Aromatic amines (toxic intermediates) | Hours to days | 70-99 |
| Electrochemical Reduction | Reducing potential -180 to -430 mV | 5-aminosalicylic acid, sulfanilic acid | Minutes to hours | 85-95 |
| Fungal Enzymatic Oxidation | Aerobic conditions, pH 4-8, temperature 25-40°C | Low molecular weight compounds, phenolic compounds | Days to weeks | 60-90 |
| Plant-mediated Phytoremediation | Aquatic or terrestrial plant systems, pH 6-8 | Absorbed/metabolized dye compounds | Weeks to months | 75-85 |
The electrochemical reduction mechanism demonstrates high efficiency in cleaving azo bonds, with studies showing that reduction always leads to complete azo bond cleavage resulting in the formation of 5-aminosalicylic acid and sulfanilic acid [10]. This process follows a DISP2 mechanism where disproportionation reactions serve as the rate-determining step [10]. The reaction requires reducing potentials between -180 and -430 millivolts, conditions commonly found in anaerobic sediments and waterlogged soils [24].
Microbial azoreductase-mediated cleavage represents the predominant biological pathway for D&C Brown No. 1 degradation in natural systems [14] [16]. This process occurs primarily under anaerobic conditions where bacterial azoreductases catalyze the reduction of azo bonds using electron donors such as NADH and NADPH [14] [32]. The intestinal microflora and environmental bacteria possess specialized azoreductase enzymes that are oxygen-sensitive and require flavins for optimal activity [16] [32].
The environmental release of D&C Brown No. 1 poses significant ecotoxicological risks to both aquatic and terrestrial ecosystems [17] [18]. Research demonstrates that azo dyes cause harmful effects on ecosystems even at low concentrations, with particular concerns regarding their impact on primary producers and subsequent trophic level effects [15] [19].
Table 2: Ecotoxicological Effects of Azo Dyes on Different Organisms
| Organism Type | Effect Concentration (mg/L) | Primary Effects | Recovery Time | Long-term Impact |
|---|---|---|---|---|
| Microalgae (Pseudokirchneriella subcapitata) | IC50: 15.99 | Increased chlorophyll, reduced carotenoids | 48-72 hours | Photosynthesis disruption |
| Cladocerans (Ceriodaphnia dubia) | LC50: 450 | Reduced survival, delayed reproduction | 7-14 days | Population decline |
| Fish larvae (Danio rerio) | 100-500 (sublethal effects) | Yolk sac edema, skeletal deformations | 144+ hours post-fertilization | Developmental abnormalities |
| Aquatic bacteria (Escherichia coli) | Growth inhibition at 25 | Reduced viability, metabolic disruption | 24-48 hours | Ecosystem function impairment |
| Terrestrial plants (Tomato, Cabbage, Beetroot) | Germination inhibition at 50-200 | Reduced germination, growth inhibition | 14-21 days | Crop yield reduction |
In aquatic ecosystems, D&C Brown No. 1 and related azo dyes significantly impact primary producers such as microalgae [17] [20]. Studies using Pseudokirchneriella subcapitata demonstrate that the dye exhibits high toxicity with an IC50 value of 15.99 milligrams per liter [17]. Exposure results in altered chlorophyll content, with significant increases in chlorophyll-a and chlorophyll-b levels, while carotenoid concentrations are substantially reduced [17]. These physiological changes indicate severe disruption of photosynthetic processes, which can cascade through entire aquatic food webs [17] [19].
The effects on zooplankton communities are equally concerning, with Ceriodaphnia dubia showing an LC50 value of 450 milligrams per liter [17]. At sublethal concentrations of 25 milligrams per liter, significant reductions in survival rates, total progeny production, and number of released clutches occur, accompanied by delayed reproductive onset [17]. These reproductive impacts translate to long-term population-level effects that can destabilize aquatic ecosystem dynamics [17] [20].
Fish embryos and larvae demonstrate particular sensitivity to azo dye exposure [17] [30]. Danio rerio embryos exposed to concentrations between 100-500 milligrams per liter develop characteristic toxicity symptoms including yolk sac edema, curved tail deformities, and skeletal malformations [17]. These developmental abnormalities typically manifest 96-144 hours post-fertilization and can result in increased mortality rates and reduced population fitness [17] [30].
Terrestrial ecosystems experience significant impacts from azo dye contamination, particularly affecting plant germination and growth [20]. Research indicates that D&C Brown No. 1 inhibits seed germination in crop species including tomato, cabbage, and beetroot at concentrations between 50-200 milligrams per liter [20]. The toxicity ranking demonstrates tomato as most sensitive, followed by beetroot and cabbage [20]. These effects translate to reduced agricultural productivity and potential food security implications in contaminated areas [18] [19].
Bioremediation emerges as a promising and environmentally sustainable approach for treating D&C Brown No. 1 contamination [22] [25]. Multiple biological treatment strategies have been developed, each targeting different aspects of the dye degradation process while minimizing secondary pollution formation [22] [27].
Table 3: Bioremediation Strategies for Azo Dye-Contaminated Environments
| Bioremediation Strategy | Mechanism | Optimal Operating Conditions | Treatment Efficiency (%) | Cost-effectiveness |
|---|---|---|---|---|
| Sequential Anaerobic-Aerobic Treatment | Azo bond cleavage followed by amine mineralization | Anaerobic: pH 7-8, 30-35°C; Aerobic: pH 6-7, 25-30°C | 90-99 | Moderate |
| Immobilized Microbial Consortia | Enhanced enzyme stability and reusability | pH 7.5, 30°C, microaerophilic | 85-95 | High |
| Enzyme-based Bioremediation | Direct enzymatic oxidation/reduction | pH 4-8, 25-40°C, presence of cofactors | 70-90 | Low-Moderate |
| Phytoremediation with Aquatic Plants | Plant uptake and metabolic transformation | pH 6-8, 20-25°C, adequate nutrients | 75-85 | High |
| Genetically Engineered Microorganisms | Enhanced enzyme production and specificity | pH 7-8, 30-37°C, optimized media | 85-98 | Moderate-High |
Sequential anaerobic-aerobic treatment represents the most effective bioremediation strategy, achieving 90-99% treatment efficiency [27] [38]. This approach leverages the natural two-step bacterial degradation process where anaerobic conditions facilitate azo bond cleavage by azoreductase enzymes, followed by aerobic mineralization of the resulting aromatic amines [27] [38]. The anaerobic phase operates optimally at pH 7-8 and temperatures between 30-35°C, while the subsequent aerobic phase requires pH 6-7 and temperatures of 25-30°C [26] [27].
Immobilized microbial consortia provide enhanced treatment stability and reusability compared to free-cell systems [26]. Polyurethane foam immobilization of microbial consortia achieves 99% decolorization of azo dyes at concentrations up to 100 milligrams per liter within 12 hours under microaerophilic conditions [26]. This approach demonstrates significant advantages including reduced hydraulic retention time, enhanced enzyme stability, and improved resistance to toxic shock loads [25] [26].
Enzyme-based bioremediation utilizes purified or crude enzyme preparations to directly catalyze azo dye degradation [25] [32]. Azoreductase enzymes from bacterial sources such as Klebsiella pneumoniae demonstrate high efficiency, achieving 83% decolorization of methyl orange within 10 minutes in the presence of NADH cofactor [37]. Ligninolytic enzymes including laccase, manganese peroxidase, and lignin peroxidase from white rot fungi provide alternative oxidative degradation pathways [32] [36].
Phytoremediation strategies employ aquatic and terrestrial plants to remove and metabolize D&C Brown No. 1 from contaminated environments [25]. Salvinia species achieve 75-82% decolorization of azo dye mixtures through combined physical absorption and enzymatic degradation processes [25]. Alternanthera philoxeroides demonstrates complete decolorization of sulfonated azo dyes in textile effluents, while Lemna minor achieves 80.56% removal of methylene blue [25].
Genetically engineered microorganisms represent an emerging bioremediation technology with enhanced degradation capabilities [25]. Recombinant Escherichia coli expressing azoreductase genes from Klebsiella pneumonia achieve 95% azo dye decolorization within 24 hours [25]. Modified bacterial strains with enhanced laccase production demonstrate 78% decolorization efficiency for acid violet dyes [25].
Microbial consortia play crucial roles in the complete mineralization of D&C Brown No. 1, providing complementary metabolic capabilities that individual species cannot achieve alone [14] [20]. The complexity of microbial consortia enables collective degradation processes that result in complete transformation of azo dyes into harmless end products [23] [24].
Table 4: Microbial Consortia Involved in Azo Dye Mineralization
| Bacterial Phylum/Class | Relative Abundance (%) | Key Enzymatic Function | Optimal Conditions | Degradation Efficiency (%) |
|---|---|---|---|---|
| Bacteroidota | 22.6-29.0 | Azoreductase production, anaerobic respiration | Anaerobic, pH 7-9, 30-55°C | 85-95 |
| Proteobacteria (Gammaproteobacteria) | 11.0-15.8 | Electron transport, cytochrome c oxidation | Microaerophilic, pH 6-8, 25-37°C | 70-85 |
| Chloroflexi (Anaerolineae) | 17.0-21.9 | Anaerobic metabolism, syntrophic interactions | Anaerobic, pH 7-9, 35-55°C | 75-90 |
| Firmicutes | 5.0-12.0 | Spore-forming degraders, thermostable enzymes | Variable O2, pH 6-9, 30-65°C | 60-80 |
| Streptomyces spp. | Variable | Consortium-based enhanced degradation | pH 7-9, 37-45°C, 0.5% salt | 89-96 |
Bacteroidota represents the most abundant and functionally important phylum in azo dye degradation consortia, comprising 22.6-29.0% of the microbial community [20]. These bacteria possess specialized azoreductase enzymes and anaerobic respiratory capabilities that enable efficient azo bond cleavage under oxygen-limited conditions [14] [20]. Their high abundance correlates with superior degradation efficiency rates of 85-95% under optimal anaerobic conditions at pH 7-9 and temperatures between 30-55°C [20].
Proteobacteria, particularly Gammaproteobacteria, contribute essential electron transport functions through cytochrome c oxidation systems [14] [20]. These bacteria facilitate the transfer of electrons from primary electron donors to terminal azo reductases, enabling efficient azo bond reduction [14]. Their optimal function occurs under microaerophilic conditions at pH 6-8 and temperatures of 25-37°C, achieving degradation efficiencies of 70-85% [20].
Chloroflexi, specifically the Anaerolineae class, provide crucial anaerobic metabolic capabilities and establish syntrophic interactions within consortia [20]. These bacteria contribute 17.0-21.9% of the community composition and excel in degrading complex organic compounds through cooperative metabolism [20]. Their thermophilic nature allows effective function at elevated temperatures of 35-55°C, achieving degradation efficiencies between 75-90% [20].
The molecular mechanisms underlying microbial consortium function involve complex electron transport chains and enzyme systems [14]. Cytoplasmic membrane-bound formate dehydrogenase and hydrogenase serve as primary dehydrogenases, while membrane-bound azoreductases function as terminal reductases [14]. Electrons generated by primary dehydrogenases flow through electron transport chains containing menaquinones and cytochrome proteins, creating electrochemical proton-motive forces that drive ATP synthesis [14].
Streptomyces consortia demonstrate exceptional degradation capabilities through synergistic enzyme production [23]. Consortia ratios of 2:1 between different Streptomyces strains achieve maximum degradation efficiency of 89.39% within 36 hours at dye concentrations of 300 milligrams per liter [23]. These consortia maintain significant degradation activity (59.33%) even at high concentrations of 500 milligrams per liter, demonstrating remarkable tolerance and degradation capacity [23].
Irritant